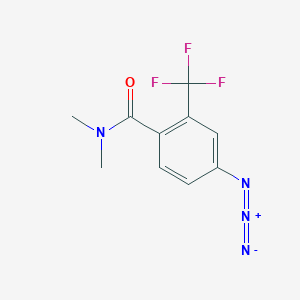

4-Azido-N,N-dimethyl-2-trifluoromethylbenzamide

Overview

Description

Molecular Structure Analysis

The molecular formula of 4-Azido-N,N-dimethyl-2-trifluoromethylbenzamide is C10H9F3N4O. The molecular weight is 258.2 g/mol.Chemical Reactions Analysis

While specific chemical reactions involving 4-Azido-N,N-dimethyl-2-trifluoromethylbenzamide are not available, azides are known to be useful in various chemical reactions. For instance, they have been used in the synthesis of various heterocycles .Scientific Research Applications

Anticonvulsant Activity

- A study reported the synthesis and evaluation of a series of 4-aminobenzamides, including derivatives related to 4-Azido-N,N-dimethyl-2-trifluoromethylbenzamide, for their anticonvulsant effects. These compounds showed potential as anticonvulsant agents, with some showing high potency and protective indexes in seizure models (Clark et al., 1984).

Cancer Research and Diagnostic Imaging

- A study on [125I]-N-(2-diethylaminoethyl) 4-iodobenzamide (BZA), closely related to the azido compound in structure, demonstrated its potential as a radiopharmaceutical for managing patients with malignant melanoma, indicating a potential area of application for related azido compounds in cancer diagnostics and treatment (Michelot et al., 1993).

Pharmacokinetic Studies and Drug Development

- An in-depth pharmacokinetic study of a compound structurally similar to 4-Azido-N,N-dimethyl-2-trifluoromethylbenzamide was conducted, revealing insights into its metabolism and potential as an antineoplastic agent. This suggests the importance of such compounds in the development of new drugs and therapeutic agents (Yeo et al., 2015).

Psychiatric Disorder Management

- Another research focused on designing and synthesizing 4-azolyl-benzamide derivatives as novel GPR52 agonists, including a compound structurally related to 4-Azido-N,N-dimethyl-2-trifluoromethylbenzamide. These compounds showed promise in improving the symptoms of psychiatric disorders, indicating potential therapeutic applications of azido compounds in the field of neuropsychiatry (Tokumaru et al., 2017).

Pain Management and Neuroprotection

- Research on N‑(benzylpiperidinyl)‑4‑fluorobenzamide, a compound related to the azido compound, highlighted its potential as a neuroleptic drug with high affinity towards the σ1 receptor, acting as an antagonist that decreases neuropathic pain. This signifies the relevance of structurally similar azido compounds in developing treatments for neuropathic pain and neuroprotection (Déciga-Campos et al., 2020).

Safety And Hazards

properties

IUPAC Name |

4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N4O/c1-17(2)9(18)7-4-3-6(15-16-14)5-8(7)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTVZBAAHYYBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)N=[N+]=[N-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384467.png)

![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B1384468.png)

![3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384488.png)